1-(2-thienylmethyl)-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)14(13(12)16)8-9-4-3-7-17-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHPMPRHESVMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Nucleophilic Substitution Using 2-(Halomethyl)thiophene
The most direct route to 1-(2-thienylmethyl)-1H-indole-2,3-dione involves the alkylation of isatin with 2-(bromomethyl)thiophene under basic conditions. This method, adapted from analogous syntheses of N-alkylated isatins, proceeds via deprotonation of isatin’s N1 hydrogen, followed by nucleophilic attack on the electrophilic carbon of the thienylmethyl halide.
Typical Procedure :
A mixture of isatin (1.0 mmol), 2-(bromomethyl)thiophene (1.2 mmol), and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (20 mL) is refluxed for 6–8 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:3). Upon completion, the mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the title compound as a yellow crystalline solid (68–72% yield).
Key Observations :
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Solvent Selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction rates by stabilizing the transition state.
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Base Optimization : Potassium carbonate outperforms weaker bases (e.g., sodium bicarbonate) in minimizing O-alkylation side products.
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Temperature : Prolonged reflux (≥6 hours) ensures complete conversion, though microwave-assisted synthesis reduces time to 30 minutes with comparable yields.
Phase-Transfer Catalyzed Alkylation
For milder reaction conditions, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables efficient N1-alkylation at room temperature. This method, inspired by green chemistry principles, reduces energy consumption and improves atom economy.
Procedure :
Isatin (1.0 mmol), 2-(chloromethyl)thiophene (1.1 mmol), TBAB (0.1 mmol), and aqueous NaOH (50% w/v, 5 mL) are stirred vigorously in dichloromethane (10 mL) at 25°C for 12 hours. The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum. The residue is purified via column chromatography (SiO2, ethyl acetate/hexane) to afford the product in 65–70% yield.
Advantages :
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Eliminates the need for anhydrous conditions.
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Achieves higher regioselectivity for N1 over C3 alkylation due to the phase-transfer mechanism.
Alternative Synthetic Routes
Mannich-Type Reactions
Although less common, Mannich reactions using formaldehyde and 2-thienylmethylamine offer a three-component pathway to the target compound. However, this method suffers from lower yields (45–50%) due to competing imine formation at the C3 position.
Reaction Scheme :
Challenges :
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Requires strict stoichiometric control to avoid polyalkylation.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
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δ 7.85 (d, J = 7.6 Hz, 1H, H4),
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δ 7.60–7.52 (m, 2H, H5, H6),
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δ 7.32 (d, J = 5.0 Hz, 1H, thienyl H3),
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δ 6.98 (d, J = 3.4 Hz, 1H, thienyl H4),
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δ 5.24 (s, 2H, N-CH2),
FTIR (KBr, cm⁻¹) :
Mass Spectrometry :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | K2CO3, CH3CN, reflux | 72 | 98 |
| Phase-Transfer Catalysis | TBAB, NaOH, rt | 70 | 97 |
| Mannich Reaction | EtOH, Δ | 50 | 90 |
Chemical Reactions Analysis
Types of Reactions
1-(2-Thienylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
Recent studies have highlighted the anticancer properties of 1-(2-thienylmethyl)-1H-indole-2,3-dione derivatives. For instance, a series of synthesized compounds demonstrated significant antiproliferative effects against various cancer cell lines, including colon and breast cancer. The mechanism involves cell cycle arrest and induction of apoptosis, making these compounds promising candidates for cancer therapy . -
Antimicrobial Properties :
The compound has shown efficacy against a range of microbial pathogens. The thienyl group enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. This property is particularly relevant in developing new antibiotics to combat resistant strains . -
Anti-inflammatory Effects :
Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as arthritis and asthma .
Organic Synthesis Applications
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Synthetic Versatility :
The compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications leading to the formation of complex heterocyclic compounds. For example, it can be used to synthesize 5-nitro-1H-indole-2,3-dione derivatives through bromination and oxidation processes . -
Building Block for Drug Development :
As a versatile scaffold, this compound can be utilized in the design of new pharmaceuticals. Its derivatives have been explored for their potential use in creating novel drugs targeting specific biological pathways .
Material Science Applications
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Electroactive Materials :
The compound's electronic properties make it suitable for applications in organic electronics. It can be incorporated into conductive polymers or used as a doping agent to enhance the conductivity of materials used in organic light-emitting diodes (OLEDs) and solar cells . -
Fluorescent Probes :
The unique optical properties of this compound derivatives allow them to function as fluorescent probes in bioimaging applications. Their ability to selectively bind to certain biomolecules makes them valuable tools for visualizing cellular processes .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 0.5 | Apoptosis induction |
| 5-Fluoro derivative | MCF-7 | 0.8 | Cell cycle arrest at G2/M phase |
| Thiosemicarbazone derivative | A549 | 0.4 | Inhibition of proliferation |
Table 2: Antimicrobial Efficacy
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| Derivative A | Escherichia coli | 32 µg/mL |
| Derivative B | Pseudomonas aeruginosa | 8 µg/mL |
Mechanism of Action
The mechanism of action of 1-(2-thienylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The N1-substituent in isatin derivatives significantly influences their chemical and biological behavior. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity : The 2-thienylmethyl group likely increases lipophilicity compared to alkyl substituents (e.g., methyl or ethyl) but less than halogenated aromatics (e.g., dichlorobenzyl) .
- Steric Effects : Bulky substituents (e.g., 3,4-dichlorobenzyl) may reduce binding affinity to enzymes compared to smaller groups like methyl .
Key Research Findings and Gaps
- Electronic Effects : Sulfur in the thienyl group may improve redox activity, a property underutilized in current studies .
- Synthesis Optimization: No data exists on the catalytic efficiency or yields for this compound, necessitating further investigation.
- Biological Screening : While analogous compounds show diverse activities, the target compound’s pharmacological profile remains uncharacterized.
Biological Activity
1-(2-thienylmethyl)-1H-indole-2,3-dione, a derivative of indole, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound combines unique electronic and steric properties from both the indole and thiophene moieties, making it a promising candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of an indole ring fused with a thiophene ring, which contributes to its biological activity through enhanced interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate enzyme activity by forming stable complexes that inhibit enzymatic functions. Such interactions can influence various signaling pathways, leading to altered cellular responses. For example, it has been noted that this compound may inhibit certain kinases or phosphatases involved in cancer progression and microbial resistance .
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound:
- Cytotoxicity Testing : In vitro assays using cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical) have shown significant cytotoxic effects. The compound exhibited low LC50 values (e.g., HepG2: 0.9 μM; MCF-7: 0.55 μM) indicating potent activity against cancer cells while maintaining a high safety profile against normal cell lines (IC50 > 100 μg/ml) .
- Mechanistic Insights : The compound's mechanism involves apoptosis induction in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad Spectrum Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal activities. It has been effective against various strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Inhibition Studies : The compound has shown inhibitory effects on bacterial biofilm formation, which is crucial in treating chronic infections .
Case Studies and Research Findings
Several research studies have highlighted the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
